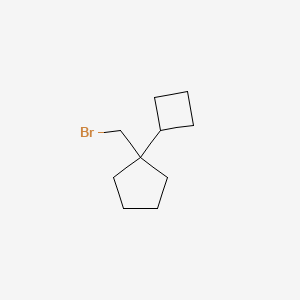

1-(Bromomethyl)-1-cyclobutylcyclopentane

Description

Properties

Molecular Formula |

C10H17Br |

|---|---|

Molecular Weight |

217.15 g/mol |

IUPAC Name |

1-(bromomethyl)-1-cyclobutylcyclopentane |

InChI |

InChI=1S/C10H17Br/c11-8-10(6-1-2-7-10)9-4-3-5-9/h9H,1-8H2 |

InChI Key |

FMKCJCQZPVEWBB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CBr)C2CCC2 |

Origin of Product |

United States |

Preparation Methods

Bromination Using Triarylphosphite and Bromine (Preferred Industrial Method)

A patented method (WO2015101452A1) describes an efficient and high-purity synthesis route for bromomethylcyclobutane analogs, which can be adapted for 1-(Bromomethyl)-1-cyclobutylcyclopentane. The process involves:

- Solubilization of a triarylphosphite reagent (e.g., triphenyl phosphite or derivatives with phenyl, tolyl, or xylyl groups) in a polar aprotic solvent such as sulfoxides, substituted amides, or sulfones.

- Addition of bromine to the solution at a temperature below 15 °C, preferably between -10 °C and -5 °C to minimize side reactions.

- Introduction of cyclobutylmethanol or cyclopentylmethanol to the reaction mixture under controlled low temperature to prevent ring degradation.

- Gradual warming of the reaction mixture to ambient temperature followed by distillation under reduced pressure to isolate the brominated product.

Key parameters and their optimized ranges are summarized below:

| Parameter | Range | Optimized Value |

|---|---|---|

| Triarylphosphite equiv. | 0.9 to 2 equivalents | ~1.0 equivalent |

| Bromine equiv. | 1 to 1.3 equivalents | ~1.1 equivalents |

| Solvent volume | 4 to 8 volumes | 6 volumes |

| Reaction temperature | <0 °C, preferably -10 to -5 °C | -7 °C |

| Reaction time | Not explicitly stated | Typically several hours |

This method avoids the use of expensive N-bromosuccinimide and triarylphosphines, allowing higher reactant concentrations and better industrial scalability. The triarylphosphite acts as a mild brominating agent, facilitating selective bromination at the methyl position without affecting the cyclobutyl or cyclopentane rings, which are sensitive to nucleophilic or electrophilic attack.

Bromination via Hydrobromic Acid and Cyclopropylcarbinol Intermediates

A Chinese patent (CN101209953A) describes a practical synthesis method for bromomethylcyclobutane analogs starting from cyclopropylcarbinol and hydrobromic acid. The process involves:

- Reacting cyclopropylcarbinol with hydrobromic acid (HBr) at a molar ratio of 1:1 to 1:2.

- Using hydrobromic acid concentrations between 20% and 80%, optimized at 30%-60%.

- Conducting the reaction at 35-120 °C, optimized between 40-85 °C, for 2-8 hours (optimal 3-6 hours).

- The reaction yields a mixture containing bromomethylcyclobutane, 4-bromo-1-butene, and cyclopropylmethyl bromide, with bromomethylcyclobutane as the main product.

- Post-reaction treatment involves mixing the crude product with imine compounds such as N-bromosuccinimide or chlorosuccinimide at room temperature for 1-2 days to remove 4-bromo-1-butene.

- The organic layer is then separated and distilled under atmospheric or reduced pressure to obtain a crude product with 85%-92% purity and 53%-71% yield.

- Further purification includes heating with high boiling point amines (e.g., dibenzylamine, benzylamine) at 50-100 °C for 1-5 days to remove cyclopropylmethyl bromide impurities.

- Final distillation yields high-purity bromomethylcyclobutane derivatives.

This method emphasizes cost-effectiveness by using inexpensive starting materials and straightforward purification steps, though it requires longer reaction and purification times.

Alternative Methods and Considerations

Earlier literature reports bromination using reagents such as tribromophosphine and dimethylbromosulfonium bromide, but these methods often suffer from low purity, harsh conditions, or expensive reagents. Use of intermediates such as dimethylsulfonates or tosylates followed by nucleophilic substitution with sodium bromide is also documented but generates heavy organic waste and lower atom economy.

- The triarylphosphite-bromine method is favored industrially due to its ability to maintain the integrity of sensitive ring systems while operating at relatively mild conditions and higher reactant concentrations.

- The hydrobromic acid method, while simpler and cheaper, requires extended purification steps to remove by-products and achieve high purity, which may limit throughput in large-scale production.

- Both methods underscore the importance of temperature control and choice of solvent to prevent ring-opening or rearrangement side reactions.

- The use of polar aprotic solvents enhances the selectivity and yield of bromination reactions by stabilizing intermediates and reducing side reactions.

The preparation of this compound is best achieved through controlled bromination of the corresponding cyclobutyl or cyclopentyl methanol derivatives. The triarylphosphite and bromine method offers a superior balance of purity, yield, and operational practicality, especially for industrial applications. The hydrobromic acid method provides a cost-effective alternative but requires more extensive purification. Selection of the appropriate method depends on scale, cost constraints, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-cyclobutylcyclopentane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products:

Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.

Elimination Reactions: Alkenes with varying degrees of substitution.

Oxidation: Alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

1-(Bromomethyl)-1-cyclobutylcyclopentane finds applications in several scientific research areas:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-cyclobutylcyclopentane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for various chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities. These interactions can modulate biological pathways and influence cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of 1-(Bromomethyl)-1-cyclobutylcyclopentane with structurally related brominated compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Notable Features |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₇Br | 229.16 | Bromomethyl, cyclobutyl | 1935648-17-1 | Bicyclic structure with ring strain |

| 1-Bromopentane | C₅H₁₁Br | 149.03 | Linear alkyl bromide | 110-53-2 | Simple primary alkyl bromide |

| 1-(Bromomethyl)-1-methoxycyclopentane | C₇H₁₃BrO | 209.09 | Bromomethyl, methoxy | N/A | Methoxy group alters electronic environment |

| 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane | C₇H₁₀BrF₃ | 231.05 | Bromomethyl, trifluoromethyl | 2091636-18-7 | Electron-withdrawing CF₃ group |

| Bromocyclopentane | C₅H₉Br | 149.03 | Cyclopentane bromide | 137-43-9 | Monocyclic, less steric hindrance |

| 1-Chloro-1-methylcyclopentane | C₆H₁₁Cl | 118.60 | Chloromethyl, methyl | 6196-85-6 | Chlorine as leaving group; lower reactivity |

Key Observations :

- Ring Strain and Steric Effects: The cyclobutyl group in the target compound introduces significant ring strain compared to monocyclic analogs like Bromocyclopentane . This strain may influence reaction pathways, such as favoring ring-opening reactions or hindering nucleophilic substitution (SN2) due to steric bulk.

- Electronic Effects : The trifluoromethyl group in 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane enhances electrophilicity at the bromine site via electron withdrawal, whereas the methoxy group in 1-(Bromomethyl)-1-methoxycyclopentane may stabilize adjacent charges through electron donation .

- Leaving Group Efficiency : Bromine’s superior leaving group ability compared to chlorine (e.g., in 1-Chloro-1-methylcyclopentane) makes brominated analogs more reactive in substitution reactions .

Nucleophilic Substitution Reactions

- This compound : The bulky bicyclic structure may favor SN1 mechanisms over SN2 due to steric hindrance, though ring strain could lower activation energy for certain reactions .

- 1-Bromopentane : As a primary alkyl bromide, it undergoes rapid SN2 reactions with strong nucleophiles (e.g., hydroxide or iodide ions) .

- Bromocyclopentane: The monocyclic structure allows moderate SN2 reactivity, though the secondary bromide position reduces reaction rates compared to primary analogs .

Functional Group Compatibility

- In contrast, the trifluoromethyl group enhances hydrophobicity and oxidative stability .

Biological Activity

1-(Bromomethyl)-1-cyclobutylcyclopentane, a compound with the molecular formula C10H15Br, is of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bromomethyl group attached to a cyclobutyl ring, which is further connected to a cyclopentane structure. This unique configuration may influence its biological interactions and efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C10H15Br |

| Molecular Weight | 215.14 g/mol |

| Boiling Point | TBD |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific protein targets. Studies suggest that it may function as an inhibitor of protein tyrosine phosphatases (PTPs), which are critical in various signaling pathways related to cell growth and differentiation.

Case Study: Inhibition of PTPRD

Recent research has highlighted the compound's potential as a selective inhibitor of the receptor-type protein tyrosine phosphatase PTPRD. A study involving structural-activity relationship (SAR) analysis indicated that modifications in the cyclobutyl and cyclopentane moieties significantly affect inhibitory potency. For instance, analogs with longer alkyl chains demonstrated enhanced selectivity and potency against PTPRD compared to other PTPs .

Pharmacological Effects

The compound has shown promise in preclinical models for conditions related to addiction and neurodegenerative diseases. Its ability to modulate signaling pathways involved in drug reward mechanisms suggests potential therapeutic applications.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| PTPRD Inhibition | Potency around 600-700 nM |

| Selectivity | Higher selectivity for PTPRD |

| Toxicity | Mild toxicity at high doses |

| Therapeutic Potential | Anti-addiction agent candidate |

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. The following factors have been identified as influential:

- Chain Length : Variations in the length of substituents can enhance or reduce potency.

- Functional Groups : The presence of electron-withdrawing or donating groups can significantly affect activity.

- Steric Effects : The spatial arrangement of atoms influences binding affinity to target proteins.

Figure 1: Structure-Activity Relationship Overview

Structure-Activity Relationship

Illustration depicting how structural modifications influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.